molecular formula C18H22N4O2 B13093637 7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13093637
M. Wt: 326.4 g/mol
InChI Key: CKFQPXHAVYEVJF-UHFFFAOYSA-N
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Description

7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a morpholino group, and a tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base.

    Morpholino Group Addition: The morpholino group is introduced through nucleophilic substitution reactions, often using morpholine as the nucleophile.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino group or the benzyl group, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar core structure but differs in the presence of chlorine atoms and the absence of the morpholino group.

    7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione: This compound has a similar core structure but includes a dione functional group instead of the morpholino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

7-benzyl-2-morpholin-4-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H22N4O2/c23-17-15-6-7-21(12-14-4-2-1-3-5-14)13-16(15)19-18(20-17)22-8-10-24-11-9-22/h1-5H,6-13H2,(H,19,20,23)

InChI Key

CKFQPXHAVYEVJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)N3CCOCC3)CC4=CC=CC=C4

Origin of Product

United States

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